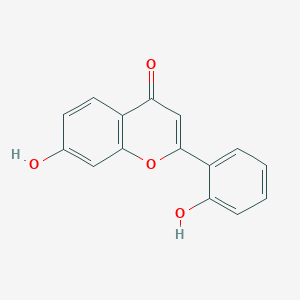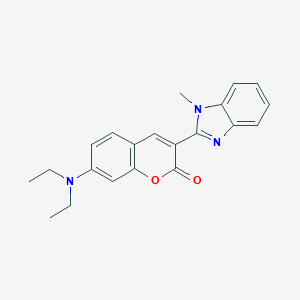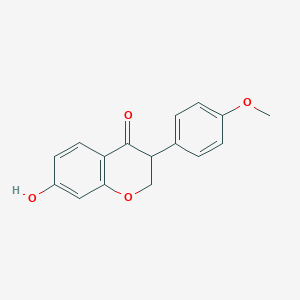
7,2'-Dihydroxyflavone
Overview
Description
7,2’-Dihydroxyflavone, also known as Tropoflavin, is a naturally occurring flavone found in Godmania aesculifolia, Tridax procumbens, and primula tree leaves . It acts as a potent and selective small-molecule agonist of the tropomyosin receptor kinase B (TrkB), the main signaling receptor of the neurotrophin brain-derived neurotrophic factor (BDNF) . It is both orally bioavailable and able to penetrate the blood–brain barrier .
Synthesis Analysis
The synthesis of 7,2’-Dihydroxyflavone involves an extensive structural-activity relationship (SAR) study and the creation of numerous derivatives . A derivative, 4’-dimethylamino-7,8-dihydroxyflavone, was identified that displays higher TrkB agonistic activity than the lead .
Molecular Structure Analysis
7,2’-Dihydroxyflavone is a flavonoid substituted by hydroxy groups at C7 and C8 positions of A ring . Due to the O-dihydroxy structure at these positions, this compound is rarely found in nature .
Chemical Reactions Analysis
7,2’-Dihydroxyflavone has been found to act as a biologically valuable acceptor in O-glycosidation reactions . It’s involved in the synthesis of fully phosphorylated flavones for use as pancreatic cholesterol esterase inhibitors .
Scientific Research Applications
Neurology
7,8-Dihydroxyflavone (7,8-DHF): is known for its neuroprotective capabilities. It can cross the blood-brain barrier and has been shown to alleviate symptoms in a range of neurodegenerative diseases. It acts as a selective agonist of tropomyosin-related kinase receptor B (TrkB), which is known to exert protective effects in neurodegenerative diseases .
Oncology
In cancer research, 7,8-DHF has been identified as a TrkB receptor agonist. This flavonoid derivative enhances TrkB phosphorylation and promotes downstream cellular signaling. It also exerts an inhibitory effect on the vascular endothelial growth factor receptor (VEGFR) family of tyrosine kinase receptors, which are crucial in tumor angiogenesis .
Microbiology
7,8-DHF: has been found to decrease the expression of alpha-hemolysin (Hla) in bacteria without affecting bacterial viability. This property plays a crucial role in reducing bacteria virulence .
Pharmacokinetics and Bioavailability
Studies have shown that 7,8-DHF can be converted into more stable compounds like 7H8M-flavone, which exhibits promising antioxidant effects without inducing cytotoxicity. This aspect is vital for developing therapeutic agents with better stability and efficacy .
Mechanism of Action
- Primary Targets : 7,8-DHF directly inhibits pyridoxal 5’-phosphate phosphatase (PDXP) , an enzyme that controls levels of pyridoxal 5’-phosphate (PLP) , the co-enzymatically active form of vitamin B6 .
- Resulting Changes : Increased PLP levels in mouse hippocampal neurons .
- Additional Effects : 7,8-DHF modulates expression of various receptors, including glutamate receptor subunits and brain-derived neurotrophic factor (BDNF). It also impacts synapse formation, energy metabolism, and acetylcholine release in specific brain regions .
Target of Action
Mode of Action
Its multifaceted actions warrant continued investigation, especially given its potential therapeutic implications . 🌟🧠
Safety and Hazards
properties
IUPAC Name |
7-hydroxy-2-(2-hydroxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c16-9-5-6-11-13(18)8-15(19-14(11)7-9)10-3-1-2-4-12(10)17/h1-8,16-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGPQONICGTVNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10419806 | |
| Record name | 7,2'-DIHYDROXYFLAVONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10419806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,2'-Dihydroxyflavone | |
CAS RN |
77298-66-9 | |
| Record name | 7,2'-DIHYDROXYFLAVONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10419806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















